molecular formula C17H14N2O3 B158031 (2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate CAS No. 1760-44-7

(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate

Cat. No.: B158031
CAS No.: 1760-44-7
M. Wt: 294.3 g/mol
InChI Key: XDQDVCJNJFUBLE-UHFFFAOYSA-N
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Description

(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with an acetate group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate typically involves the condensation of 2-aminobenzophenone with glycine ethyl ester, followed by cyclization and acetylation. The reaction conditions often require the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetate group.

Major Products:

    Oxidation: Hydroxylated derivatives of the phenyl ring.

    Reduction: Hydroxy derivatives of the benzodiazepine core.

    Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on neurotransmitter systems and its interactions with various receptors.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic properties.

    Lorazepam: Known for its sedative effects and used in the treatment of anxiety.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: (2-Oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its acetate group, in particular, may influence its solubility and metabolic stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11(20)22-17-16(21)18-14-10-6-5-9-13(14)15(19-17)12-7-3-2-4-8-12/h2-10,17H,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQDVCJNJFUBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(=O)NC2=CC=CC=C2C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349790
Record name STK563490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1760-44-7
Record name STK563490
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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